Ethyl 3-oxo-2-(trifluoromethylthio)butanecarboxylate
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Overview
Description
Ethyl 3-oxo-2-(trifluoromethylthio)butanecarboxylate is a fluorinated organic compound known for its unique chemical properties and reactivity. This compound is characterized by the presence of a trifluoromethylthio group, which imparts significant chemical stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-oxo-2-(trifluoromethylthio)butanecarboxylate typically involves the reaction of ethyl acetoacetate with trifluoromethylthiolating agents under controlled conditions. One common method includes the use of trifluoromethylthiolating reagents such as trifluoromethanesulfenyl chloride in the presence of a base like triethylamine. The reaction is carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-2-(trifluoromethylthio)butanecarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Ethyl 3-oxo-2-(trifluoromethylthio)butanecarboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-oxo-2-(trifluoromethylthio)butanecarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group plays a crucial role in modulating the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Ethyl 3-oxo-2-(trifluoromethylthio)butanecarboxylate include other trifluoromethylthio-substituted organic molecules and fluorinated esters. Examples include trifluoromethylthioacetate and trifluoromethylthiopropionate .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and reactivity, such as in the synthesis of advanced materials and pharmaceuticals .
Properties
IUPAC Name |
ethyl 3-oxo-2-(trifluoromethylsulfanyl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3S/c1-3-13-6(12)5(4(2)11)14-7(8,9)10/h5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOUVWZPWRWSPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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